molecular formula C8H10INO B2945992 2-Amino-2-(2-iodophenyl)ethan-1-ol CAS No. 1270557-45-3

2-Amino-2-(2-iodophenyl)ethan-1-ol

Cat. No.: B2945992
CAS No.: 1270557-45-3
M. Wt: 263.078
InChI Key: TVWLODOUGJQDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(2-iodophenyl)ethan-1-ol is an organic compound characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a benzene ring

Synthetic Routes and Reaction Conditions:

  • Suzuki-Miyaura Coupling: This method involves the coupling of 2-iodophenol with an appropriate boronic acid derivative under palladium-catalyzed conditions.

Industrial Production Methods:

  • Batch Processing: Industrial production often employs batch processing techniques to ensure precise control over reaction conditions and product quality.

  • Continuous Flow Chemistry: Some manufacturers use continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 2-amino-2-(2-iodophenyl)acetic acid.

  • Reduction: Reduction reactions can reduce the amino group to an amine.

  • Substitution: Substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-Amino-2-(2-iodophenyl)acetic acid.

  • Reduction: 2-Amino-2-(2-iodophenyl)ethanolamine.

  • Substitution: Various substituted phenyl compounds.

Scientific Research Applications

2-Amino-2-(2-iodophenyl)ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: It may be involved in signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

  • 2-Amino-2-(2-iodophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

  • 2-Amino-2-(2-iodophenyl)propan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness:

  • Higher Reactivity: Due to the presence of both an amino and a hydroxyl group, it exhibits higher reactivity compared to similar compounds.

  • Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2-amino-2-(2-iodophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWLODOUGJQDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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